REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1.Cl.Cl.N[OH:26]>>[CH3:22][C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[NH:15][C:2](=[O:26])[C:3]2=[O:5] |f:1.2.3,6.7|
|
Name
|
solution
|
Quantity
|
222 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
solution
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered with suction
|
Type
|
CUSTOM
|
Details
|
to collect the yellowish brown precipitate
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in 500 ml of a 1.5N sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
FILTRATION
|
Details
|
The thus precipitated isonitroso compound was collected by filtration
|
Type
|
WASH
|
Details
|
washed with iced water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
ADDITION
|
Details
|
The dried product was added to 62 g of concentrated sulfuric acid which
|
Type
|
TEMPERATURE
|
Details
|
had been heated to 60° C. over 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further heated at 75° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the resulting mixture was poured into 160 ml of iced water
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |